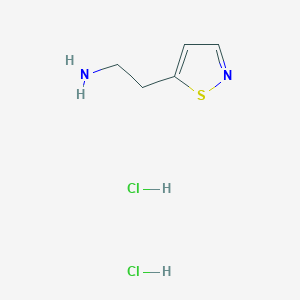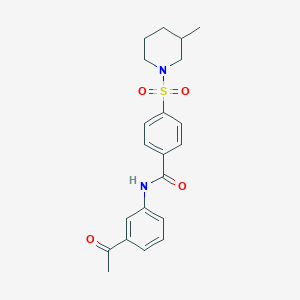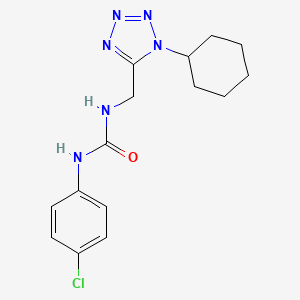
1-(4-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea, also known as CCT196969, is a small molecule compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Applications De Recherche Scientifique
Insecticidal Activity
1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and related compounds have demonstrated significant insecticidal activity. These compounds act as stomach poisons for insects and cause defects in the process of cuticle deposition, leading to failure in moulting or pupation and ultimately causing death in insects (Mulder & Gijswijt, 1973).
Anticancer Potential
Research on derivatives of urea compounds, including those similar to the specified compound, has indicated promising antitumor activities. These compounds have been synthesized and evaluated for their structural and biological properties, showing potential as anticancer agents (Ling et al., 2008).
Corrosion Inhibition
Urea derivatives have been found effective as corrosion inhibitors for mild steel in acidic environments. These compounds form a protective layer on the steel surface, mitigating corrosion (Mistry et al., 2011).
Pharmaceutical Applications
Research has explored the synthesis and structural analysis of urea derivatives with potential pharmaceutical applications. These studies involve detailed chemical analysis and evaluation of the compounds' interactions with biological enzymes, suggesting their relevance in drug design (Al-Hourani et al., 2015).
Antioxidant Properties
Urea derivatives have been synthesized and evaluated for their antioxidant activity. Certain compounds in this category have shown potent antioxidant properties, making them of interest for further investigation in this area (Reddy et al., 2015).
Material Science Applications
In the field of material science, urea derivatives have been studied for their potential use in hydrogels and other materials. These compounds can significantly influence the physical properties of the materials they are incorporated into, such as rheology and morphology (Lloyd & Steed, 2011).
Chitin Synthesis Inhibition
Certain urea insecticides, including derivatives similar to the specified compound, have been shown to inhibit chitin synthesis in insect larvae. This mechanism explains their insecticidal effect and highlights their potential use in pest control (Deul et al., 1978).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6O/c16-11-6-8-12(9-7-11)18-15(23)17-10-14-19-20-21-22(14)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEENFLDUYUJLIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


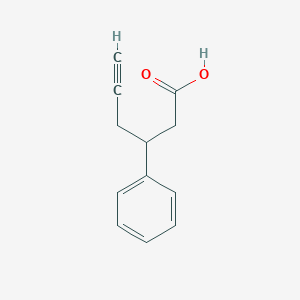

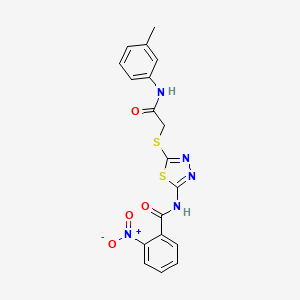
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione](/img/structure/B2986005.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2986006.png)
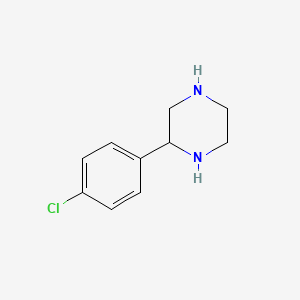
![2-(2-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2986010.png)

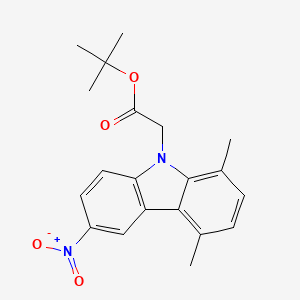
![3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2986014.png)
